
2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol is an organic compound with the molecular formula C10H13NO3S This compound features a nitrophenyl group attached to a thioether linkage, which is further connected to a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol typically involves the reaction of 2-nitrothiophenol with an appropriate alkylating agent. One common method is the reaction of 2-nitrothiophenol with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and catalysts like molybdenum complexes.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
作用機序
The mechanism of action of 2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thioether linkage can interact with thiol-containing biomolecules, potentially leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
2-(2-Nitrophenyl)propan-1-ol: Similar structure but lacks the thioether linkage.
3-(2-Nitrophenyl)propan-1-ol: Similar structure but with a different substitution pattern on the propanol moiety.
1,3,4-Thiadiazole derivatives: Contain a thiadiazole ring instead of a thioether linkage but share similar functional groups.
Uniqueness
2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol is unique due to the presence of both a nitrophenyl group and a thioether linkage, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
2-methyl-3-(2-nitrophenyl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C10H13NO3S/c1-8(6-12)7-15-10-5-3-2-4-9(10)11(13)14/h2-5,8,12H,6-7H2,1H3 |
InChIキー |
OATCAYJTTMZARO-UHFFFAOYSA-N |
正規SMILES |
CC(CO)CSC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


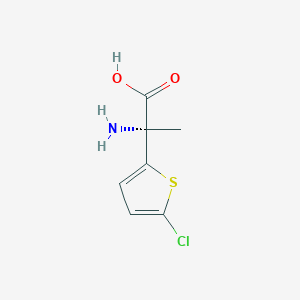
![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)

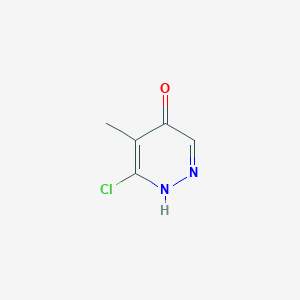
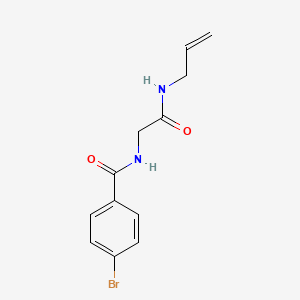

![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
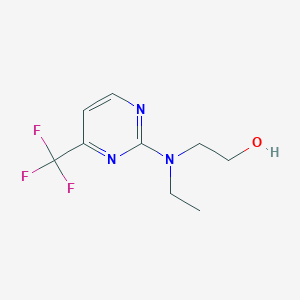
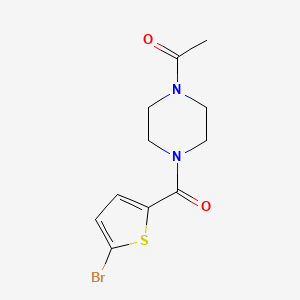

![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)

![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)

